Comparative Molecular Weight and Formula Differentiation vs. Non-methylated Analog
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (C₁₂H₁₄O₄, MW 222.24 g/mol) exhibits a molecular weight increase of +28.06 g/mol relative to the non-methylated parent 3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid (CAS 20825-89-2, C₁₀H₁₀O₄, MW 194.18 g/mol), corresponding to the net addition of C₂H₄ . This mass difference is analytically resolvable by LC-MS and elemental analysis, ensuring unambiguous identity confirmation during procurement and quality control.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 222.24 g/mol (C₁₂H₁₄O₄) |
| Comparator Or Baseline | 3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid: 194.18 g/mol (C₁₀H₁₀O₄) |
| Quantified Difference | +28.06 g/mol (ΔC₂H₄) |
| Conditions | Calculated from molecular formula; confirmed by mass spectrometry |
Why This Matters
The unambiguous molecular weight distinction prevents procurement of the incorrect non-methylated analog, which lacks the gem-dimethyl motif essential for ACC inhibitor potency as described in patent SAR.
